7-methoxy-1H-inden-1-one
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Overview
Description
7-methoxy-1H-inden-1-one is an organic compound with the molecular formula C10H10O2. It is a derivative of indanone, featuring a methoxy group at the 7th position of the indanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-methoxy-1H-inden-1-one can be synthesized using chroman-4-one as the starting material. The synthesis involves several steps, including the formation of intermediates and subsequent reactions to yield the final product . One efficient method involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced and dehydrated to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
7-methoxy-1H-inden-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-methoxy-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-1-indanone
- 5-methoxy-1-indanone
- 7-methoxy-2,3-dihydro-1H-inden-1-one
Uniqueness
7-methoxy-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C10H8O2 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
7-methoxyinden-1-one |
InChI |
InChI=1S/C10H8O2/c1-12-9-4-2-3-7-5-6-8(11)10(7)9/h2-6H,1H3 |
InChI Key |
RUJONQYFMJWDIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C=C2 |
Origin of Product |
United States |
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